Metamizole

Description

This compound (dipyrone) is a pyrazolone derivative that belongs to the group of nonacid nonopioids. It is considered a potent analgesic and antipyretic with favourable gastrointestinal tolerability. This compound was formerly marketed in the US as Dimethone tablets and injection, Protemp oral liquid, and other drug products, and was withdrawn due to its association with potentially fatal agranulocytosis. Approvals of the NDA's for this compound drug products were withdrawn on June 27, 1977 (see the Federal Register of June 17, 1977, 42 FR 30893). In 1963, this compound was withdrawn from the Canadian market and banned in the UK, France, Sweden, Norway and Australia. This compound is still used in certain countries in Europe, Asia and South America.

This compound, also known as dipyrone, is an oral analgesic that is not available in the United States but is available over-the-counter in many countries of the world. Therapy with this compound has been associated with rare severe bone marrow and liver adverse events including agranulocytosis, acute hepatitis, and acute liver failure.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever and has 4 investigational indications.

See also: this compound Sodium (active moiety of); this compound magnesium hexahydrate (is active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

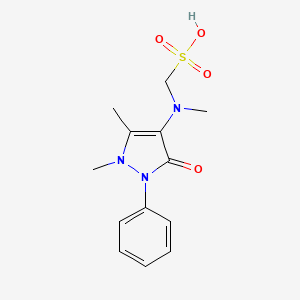

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZTYCIRDMTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044143 | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50567-35-6 | |

| Record name | Methamizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metamizole's Enigmatic Dance with COX-3: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate and often debated mechanism of action of metamizole, with a specific focus on its interaction with the cyclooxygenase-3 (COX-3) enzyme. While widely used as a potent analgesic and antipyretic, the precise molecular pathways governing its therapeutic effects remain a subject of intensive research.[1][2][3] This document aims to consolidate the current understanding, present available quantitative data, detail relevant experimental methodologies, and visualize the proposed signaling cascades.

The Metabolites of this compound: The True Active Moieties

This compound, a pyrazolone derivative, is a prodrug that undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[2][4] MAA is further metabolized in the liver to a second active metabolite, 4-amino-antipyrine (AA), as well as inactive metabolites such as 4-formyl-amino-antipyrine (FAA) and 4-acetyl-amino-antipyrine (AAA).[2] The analgesic and antipyretic properties of this compound are primarily attributed to MAA and AA.[2][5]

The COX-3 Hypothesis: A Controversial Target

A central hypothesis in explaining this compound's mechanism of action is its inhibitory effect on a specific cyclooxygenase isoenzyme located in the central nervous system, termed COX-3.[1][3][6] This theory is particularly compelling as it could explain this compound's strong central analgesic and antipyretic effects with a comparatively weak peripheral anti-inflammatory profile and better gastrointestinal tolerability than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]

However, the existence and function of COX-3 in humans are subjects of considerable debate. COX-3 was first identified in dogs as a splice variant of the COX-1 gene (PTGS1), where it retains intron 1.[7][8][9] In canines, this results in a functionally active enzyme. In humans, the corresponding intron retention leads to a frameshift mutation, resulting in a non-functional protein.[9][10] Therefore, while the concept of a central COX enzyme sensitive to drugs like this compound and paracetamol is attractive, a direct extrapolation of the canine COX-3 model to human physiology is not straightforward.[11][12][13]

Despite the controversy surrounding a functional human COX-3, some studies suggest that this compound and its metabolites exhibit a higher affinity for this COX-1 variant compared to COX-1 and COX-2.[2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its metabolites on COX isoenzymes has been investigated in various in vitro and ex vivo models. However, the reported IC50 values (the concentration of an inhibitor where the response is reduced by half) show significant variability, likely due to different experimental setups.[14]

| Compound | Enzyme | IC50 (µM) | Source System | Reference |

| Dipyrone (this compound) | Canine COX-3 | 52 | Insect Cells (expressed) | [8] |

| Dipyrone (this compound) | Murine COX-1 | 350 | Insect Cells (expressed) | [8] |

| Dipyrone (this compound) | Murine COX-2 | >1000 | Insect Cells (expressed) | [8] |

| This compound | Purified COX-1 | ~150 µg/ml | Purified Enzyme | [15] |

| This compound | Purified COX-2 | ~150 µg/ml | Purified Enzyme | [15] |

| This compound | COX-1 (intact human platelets) | 486 +/- 56 µg/ml | Intact Cells | [15] |

| This compound | COX-2 (LPS-activated human leukocytes) | 21 +/- 2.9 µg/ml | Intact Cells | [15] |

| 4-MAA | COX-1 | EC50 0.69 ± 0.27 µM | PKPD modelling in humans | [4][14] |

Experimental Protocols for Assessing COX Inhibition

The determination of COX inhibitory activity involves a variety of experimental techniques. Below are generalized protocols based on commonly cited methodologies.

In Vitro Enzyme Inhibition Assay (Purified Enzyme)

This method assesses the direct inhibitory effect of a compound on purified COX-1 or COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or other species-specific COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound, MAA, AA) in an appropriate assay buffer for a defined period at a specific temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a set time, the reaction is stopped, often by the addition of an acid.

-

Product Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Whole Blood Assay for COX Inhibition

This ex vivo method provides a more physiologically relevant assessment of COX inhibition in a complex biological matrix.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacological characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 6. mdpi.com [mdpi.com]

- 7. Cyclooxygenase-3 axiom, dogma, anomaly, enigma or splice error - not as easy as 1, 2, 3. [sites.ualberta.ca]

- 8. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]

- 10. Human cyclo-oxygenase-1 and an alternative splice variant: contrasts in expression of mRNA, protein and catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. COX-3 the enzyme and the concept: steps towards highly specialized pathways and precision therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Comparative Effects of this compound (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]

- 15. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Opioidergic System's Contribution to Metamizole's Analgesic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent with a long history of clinical use for the management of moderate to severe pain. While its primary mechanism of action has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, a growing body of evidence indicates a more complex pharmacological profile.[1][2] A significant component of this compound's analgesic efficacy is attributed to its interaction with the endogenous opioidergic system. This technical guide provides an in-depth exploration of the role of the opioidergic system in this compound-induced analgesia, presenting key experimental findings, detailed methodologies, and an examination of the underlying signaling pathways.

This compound is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA).[3] These metabolites are believed to be responsible for the analgesic effects of the parent compound. Studies have demonstrated that the antinociceptive effects of this compound and its metabolites can be attenuated or reversed by opioid antagonists such as naloxone, suggesting a direct or indirect activation of opioid receptors. The kappa-opioid receptor, in particular, has been implicated as a key mediator of these effects.[4]

This guide will synthesize the current understanding of this interaction, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and therapeutic development.

Data Presentation: Quantitative Analysis of Opioidergic Involvement

The following tables summarize quantitative data from preclinical studies investigating the interaction between this compound and the opioidergic system.

| Table 1: Effect of Naloxone on this compound-Induced Analgesia in the Writhing Test (Mice) | |

| Experimental Model: | Acetic acid-induced writhing test in Balb/C mice.[5][6][7] |

| Treatment Groups | Mean Number of Writhes (± SEM) |

| Saline (Control) | Data not explicitly provided in tabular format, but serves as baseline for writhing. |

| This compound (500 mg/kg, i.p.) | Significantly reduced the number of writhes compared to control. |

| This compound (500 mg/kg, i.p.) + Naloxone (1 mg/kg, i.p.) | The antinociceptive effect of this compound was not significantly modified.[6] |

| This compound (500 mg/kg, i.p.) + Naloxone (3 mg/kg, i.p.) | The antinociceptive effect of this compound was not significantly modified.[6] |

| Conclusion: | In this specific model of visceral pain, the acute analgesic effect of a high dose of this compound did not appear to be mediated by the opioidergic system, as it was not reversed by naloxone.[6] |

| Table 2: Qualitative and Semi-Quantitative Data on Naloxone Reversal of this compound Analgesia from Various Nociceptive Tests | |

| Experimental Model | Observation on Naloxone Reversal |

| Tail-Flick Test (Rats) | Intravenous administration of dipyrone (600 mg/kg) in combination with morphine (3.1 mg/kg) produced an antinociceptive effect that was partially prevented by pre-treatment with naloxone.[8] |

| Hot Plate Test (Rats) | Microinjection of this compound into the periaqueductal gray (PAG) induced antinociception that was sensitive to opioid tolerance, and withdrawal could be precipitated by naloxone, indicating an opioid-mediated mechanism.[9] |

| Dorsal Horn Neuron Activity (Rats) | Intravenous dipyrone (200 mg/kg) strongly inhibited responses of dorsal spinal wide-dynamic range neurons to noxious mechanical stimulation. This effect was abolished by microinjection of naloxone into the PAG or nucleus raphe magnus, or by direct application onto the spinal cord.[10] |

| Writhing Test (Mice) - Central Administration | The antinociceptive effect of intracerebroventricularly (i.c.v.) and intrathecally (i.t.) administered dipyrone was almost completely reversed by naloxone treatment. The effect of subcutaneous dipyrone was attenuated but not completely inhibited. |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain and the efficacy of analgesic compounds.

-

Animal Model: Male Balb/C mice with an average weight of 30 g are used.[6]

-

Drug Administration:

-

This compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 31 to 1000 mg/kg to establish a dose-response curve.[6] For antagonism studies, a dose of 500 mg/kg is typically used.[6]

-

Naloxone hydrochloride is dissolved in saline and administered i.p. at doses of 1 and 3 mg/kg, 10 minutes prior to the administration of this compound.[6]

-

-

Induction of Writhing: 30 minutes after this compound administration (or 20 minutes after naloxone and 30 minutes after this compound in antagonism studies), a 0.9% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhes).[6]

-

Data Collection: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 30 minutes.[6]

-

Workflow Diagram:

Workflow for the Acetic Acid-Induced Writhing Test.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is commonly used to evaluate the efficacy of centrally acting analgesics.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration:

-

Procedure:

-

The rat is gently restrained, and its tail is positioned over a radiant heat source.

-

The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Baseline latencies are measured before drug administration.

-

Tail-flick latencies are measured at various time points after drug administration.

-

-

Workflow Diagram:

Workflow for the Tail-Flick Test.

Signaling Pathways

The interaction of this compound's active metabolites with the opioidergic system, particularly the kappa-opioid receptor (KOR), initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The KOR is coupled to inhibitory G-proteins (Gαi/o).[5][11][12]

Kappa-Opioid Receptor Activation and G-Protein Signaling

Upon binding of an agonist (in this context, potentially an endogenous opioid released by this compound's action), the KOR undergoes a conformational change. This leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. The Gαi/o-GTP subunit then dissociates from the βγ-subunits. Both the Gαi/o-GTP and Gβγ subunits can then interact with downstream effector molecules.[2][4][5][11][12]

-

Gαi/o-GTP Subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[4][8] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream targets.

-

Gβγ Subunit: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing nociceptive transmission. The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[5]

Logical Relationship of Naloxone Antagonism

Naloxone is a non-selective, competitive opioid receptor antagonist. It has a high affinity for opioid receptors, including the kappa-opioid receptor. By binding to the same site as endogenous or exogenous opioids without activating the receptor, naloxone blocks the downstream signaling cascade that leads to analgesia.

Conclusion

The analgesic effect of this compound is multifaceted, extending beyond the inhibition of prostaglandin synthesis to involve a significant interaction with the endogenous opioidergic system. Preclinical evidence strongly suggests that this compound, likely through its active metabolites, can induce the release of endogenous opioids, which in turn activate opioid receptors, with a notable contribution from the kappa-opioid receptor. This activation initiates a G-protein-mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

The reversal or attenuation of this compound-induced analgesia by the opioid antagonist naloxone in various animal models provides compelling evidence for this opioidergic component. However, the extent of this contribution may vary depending on the type of pain and the experimental model used.

For researchers and professionals in drug development, understanding this dual mechanism of action is crucial. It highlights the potential for developing novel analgesics that leverage both opioidergic and non-opioidergic pathways, potentially offering improved efficacy and a favorable side-effect profile compared to traditional opioids. Further research is warranted to fully elucidate the specific molecular interactions between this compound's metabolites and the opioidergic system and to translate these preclinical findings into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 3. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ciencialatina.org [ciencialatina.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid tolerance induced by metamizol (dipyrone) microinjections into the periaqueductal grey of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of Metamizole Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the degradation products of Metamizole (also known as Dipyrone). This compound is a non-opioid analgesic and antipyretic that is susceptible to hydrolysis and oxidation, leading to the formation of several degradation products.[1][2][3] Understanding these degradation pathways and products is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.[2] This document details the primary degradation products, their formation pathways, experimental protocols for forced degradation studies, and analytical methodologies for their characterization and quantification.

Principal Degradation Products and Metabolic Pathway

This compound is a prodrug that rapidly hydrolyzes, particularly in aqueous solutions, to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[1][4] MAA is then further metabolized or degraded into other products. The main metabolites and degradation products identified in various studies are:

-

4-methyl-amino-antipyrine (MAA): The initial and active hydrolytic degradation product.[1][4][5]

-

4-amino-antipyrine (AA): Formed via N-demethylation of MAA.[1][4][6]

-

4-formyl-amino-antipyrine (FAA): An inactive metabolite formed through the C-oxidation of MAA.[1][4][6]

-

4-acetyl-amino-antipyrine (AAA): Formed by the acetylation of AA.[1][4]

-

Bis[N-methyl(antipyrinyl)amino]methane: Identified as a decomposition product from hydrolysis.[7]

-

Aminopyrine: Mentioned as a potential decomposition product.[3]

The metabolic and primary degradation pathway of this compound is initiated by its hydrolysis to MAA. This is followed by enzymatic or chemical modifications to form the other major products.

Caption: Metabolic and hydrolytic degradation pathway of this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products that could form under various environmental conditions, thereby establishing the stability-indicating nature of analytical methods.[8][9] These studies involve subjecting the drug substance or product to conditions more severe than accelerated stability testing.[8][10]

A typical workflow for a forced degradation study is outlined below. The goal is to achieve a target degradation of 5-20%.[9][11][12]

Caption: General workflow for a forced degradation study.

Detailed Methodologies:

-

Acid/Base Hydrolysis: Reflux the drug in 0.1N HCl or 0.1N NaOH for approximately 8 hours. If no significant degradation is observed, more strenuous conditions such as using 1N acid/alkali for 12 hours may be employed.[11]

-

Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide. The duration of exposure may be up to 24 hours.[8]

-

Thermal Degradation: Expose the solid drug substance to dry and wet heat at temperatures in 10°C increments above the accelerated testing temperature (i.e., >50°C).[11]

-

Photostability Testing: Expose the drug substance and product to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[8][12] The light source should be a combination of UV and visible light.[12]

Analytical Techniques for Identification and Characterization

A variety of analytical techniques are employed to separate, identify, and quantify the degradation products of this compound. Stability-indicating methods are crucial to resolve the degradation products from the parent drug and each other.

Caption: Workflow for analytical characterization of degradation products.

Detailed Experimental Protocols:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the separation and quantification of this compound and its degradation products.

-

Method 1 (this compound and Pitofenone HCl):

-

Method 2 (this compound and Caffeine):

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for identifying and quantifying metabolites in complex matrices like bovine muscle.[5]

-

Sample Preparation: Extraction from muscle tissue using a mixture of acetonitrile and sodium acetate buffer, followed by cleanup with alumina cartridges.[5]

-

Column: C8 column.[5]

-

Mobile Phase: Gradient of methanol:acetonitrile:ammonium formate solution.[5]

-

Detection: Positive ion electrospray ionization (ESI+).[5][15] A study identified the major degradation product MAA by the presence of a fragment ion at m/z 187 and ions for [M+H]⁺ and [M+Na]⁺ at m/z 218 and 240, respectively.[15]

-

-

Thin-Layer Chromatography (TLC): A viable method for pharmacokinetic studies of this compound metabolites in serum and urine.[16]

-

Raman Spectroscopy: This technique has been used to identify degradation in commercial formulations by observing spectral changes.[2][7]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods used for the characterization of this compound and its degradation products.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Method | Matrix | LOD | LOQ | Citation |

| This compound Sodium | RP-HPLC | Pharmaceutical Dosage Form | 21.62 µg/mL | 65.51 µg/mL | [13][14] |

| 4-methyl-amino-antipyrine (MAA) | TLC | Serum | 0.6 µg/mL | - | [16] |

| 4-methyl-amino-antipyrine (MAA) | TLC | Urine | 2.0 µg/mL | - | [16] |

| 4-amino-antipyrine (AA) | TLC | Serum | 0.16 µg/mL | - | [16] |

| 4-amino-antipyrine (AA) | TLC | Urine | 1.0 µg/mL | - | [16] |

| 4-acetyl-amino-antipyrine (AAA) | TLC | Serum | 0.14 µg/mL | - | [16] |

| 4-acetyl-amino-antipyrine (AAA) | TLC | Urine | 0.6 µg/mL | - | [16] |

| 4-formyl-amino-antipyrine (FAA) | TLC | Serum | 0.12 µg/mL | - | [16] |

| 4-formyl-amino-antipyrine (FAA) | TLC | Urine | 1.0 µg/mL | - | [16] |

| This compound | GC-MS (SIM mode) | - | 15.6 ng (on column) | - | [17] |

Table 2: Linearity Ranges and Recovery

| Analyte | Method | Linearity Range | Mean Recovery (%) | Citation |

| This compound Sodium | RP-HPLC | 700.90 - 1301.73 µg/mL | 99.73 | [13][14] |

| This compound | HPLC-DAD | 5.0 - 35.0 µg/mL | 99.3 | [15][18] |

| This compound Sodium | Capillary Electrophoresis | 3.77 - 74.07 mg/L | - | [19] |

| This compound Metabolites (MAA, FAA, AA, AAA) | LC-MS/MS | - | 45 - 95 | [5] |

Conclusion

The chemical instability of this compound necessitates a thorough characterization of its degradation products. The primary degradation pathway involves hydrolysis to the active metabolite MAA, which is subsequently converted to AA, FAA, and AAA. A combination of forced degradation studies and advanced analytical techniques such as RP-HPLC, LC-MS/MS, and spectroscopic methods is essential for developing stability-indicating assays. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust and safe this compound-containing drug products.

References

- 1. This compound | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Item - Characterization of the degradation of dipyrone (this compound) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. cfsre.org [cfsre.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Rapid method for the determination of this compound residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ajrconline.org [ajrconline.org]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. Thin-layer chromatographic determination of major this compound metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciepub.com [sciepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Pharmacogenomics of Metamizole: A Technical Guide to Genetic Variants and Patient Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic agent used in many parts of the world. Despite its efficacy, its use is restricted in several countries due to the risk of rare but severe adverse drug reactions (ADRs), most notably agranulocytosis and hypersensitivity reactions. There is growing evidence that an individual's genetic makeup plays a crucial role in their response to this compound, influencing both its metabolism and their susceptibility to these ADRs. This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of this compound, with a focus on genetic variants that impact patient response.

Metabolism of this compound

This compound is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver into other active and inactive metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA). The enzymes responsible for these transformations are key to understanding the pharmacokinetics of this compound and are subject to genetic variation.

Key Metabolic Enzymes and their Genetic Variants

Several enzymes from the Cytochrome P450 (CYP) family and N-acetyltransferase 2 (NAT2) are involved in the metabolic pathway of this compound. Polymorphisms in the genes encoding these enzymes can lead to altered enzyme activity, affecting the concentration and clearance of this compound's metabolites.

-

Cytochrome P450 2C9 (CYP2C9) and 2C19 (CYP2C19): These enzymes are involved in the metabolism of 4-MAA. Carriers of defective CYP2C9 and CYP2C19 alleles show diminished formylation of 4-MAA.[1] Specifically, the CYP2C192 allele is associated with reduced N-demethylation of 4-MAA.[1] A case report has also linked a poor metabolizer phenotype for CYP2C9 (CYP2C93/*3) to a case of this compound-induced agranulocytosis, suggesting that impaired degradation of toxic metabolites could be a contributing factor.[2]

-

N-acetyltransferase 2 (NAT2): This enzyme is responsible for the acetylation of 4-AA to the inactive metabolite 4-AAA. Individuals can be classified as slow, intermediate, or rapid acetylators based on their NAT2 genotype. Slow acetylators have a decreased capacity to metabolize 4-AA.[1]

Pharmacogenomics of this compound-Induced Agranulocytosis

This compound-induced agranulocytosis (MIA) is a life-threatening condition characterized by a severe reduction in neutrophils. While the exact mechanism is not fully understood, both immune-mediated and direct cytotoxic effects on granulocyte precursors have been proposed.[3]

Genetic Variants Associated with Agranulocytosis

Genome-wide association studies (GWAS) have identified suggestive associations between specific genetic variants and an increased risk of MIA.

| Genetic Variant | Gene | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Population | Reference |

| rs55898176 | Chromosome 9 | 4.01 | 2.41 - 6.68 | 1.01 x 10⁻⁷ | European | [4][5] |

| rs4427239 | SVEP1 | 5.47 | 2.81 - 10.65 | 5.75 x 10⁻⁷ | European | [4][5] |

SVEP1 (Sushi, Von Willebrand Factor Type A, EGF And Pentraxin Domain Containing 1) is a gene implicated in hematopoiesis, the process of blood cell formation.[4] This finding provides a biologically plausible link between this genetic variant and the development of agranulocytosis.

While a genome-wide significant association has not yet been established, a systematic review also points to potential involvement of the Human Leukocyte Antigen (HLA) system, with associations reported for HLA-C*04:01 in a Swiss cohort, and earlier reports suggesting links with HLA-A24 and DQw1.[3][6] However, these findings require further replication in larger, diverse populations.

Case studies have also suggested a link between polymorphisms in genes responsible for metabolizing this compound (NAT2, CYP2C9, and CYP2C19) and the development of agranulocytosis.[7] The hypothesis is that impaired metabolism leads to the accumulation of reactive metabolites that are toxic to the bone marrow.[7]

Pharmacogenomics of this compound-Induced Hypersensitivity

Hypersensitivity reactions to this compound can range from skin rashes to life-threatening anaphylaxis. Genetic factors, particularly those influencing the metabolism of the drug, have been shown to play a significant role in an individual's susceptibility to these reactions.

Genetic Variants Associated with Hypersensitivity and Anaphylaxis

A strong association has been identified between the NAT2 slow acetylator phenotype and an increased risk of hypersensitivity reactions to this compound.

| Patient Response | Genetic Factor | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| Selective Hypersensitivity | NAT2 slow acetylator alleles | 2.17 | 1.44 - 3.27 | 0.00016 | [1] |

| Anaphylaxis | NAT2 slow acetylator alleles | 4.77 | 2.28 - 9.98 | 0.000006 | [1] |

This dose-dependent effect suggests that the accumulation of the unacetylated metabolite, 4-AA, in slow acetylators may be a key trigger for these immune-mediated reactions. In contrast, no significant association was found between CYP2C9 and CYP2C19 genotypes and the risk of hypersensitivity.[1]

Experimental Protocols

Genome-Wide Association Study (GWAS) for this compound-Induced Agranulocytosis

This protocol outlines the key steps involved in a GWAS designed to identify genetic variants associated with MIA, based on the methodology described by Cismaru et al., 2020.[4]

-

Cohort Recruitment:

-

Cases: Patients with a confirmed diagnosis of this compound-induced agranulocytosis (neutrophil count < 0.5 x 10⁹ cells/L) following this compound exposure.

-

Controls: Tolerant individuals with a documented history of this compound use without developing agranulocytosis. A second control group of unexposed individuals from the general population can also be included.

-

-

DNA Extraction:

-

Extract high-quality genomic DNA from whole blood or saliva samples using standard commercial kits.

-

Quantify and assess the quality of the extracted DNA.

-

-

Genotyping:

-

Genotype all samples using a high-density single nucleotide polymorphism (SNP) array (e.g., Illumina or Affymetrix arrays).

-

-

Quality Control (QC):

-

Sample QC: Remove samples with low call rates, sex discrepancies, or high heterozygosity.

-

SNP QC: Exclude SNPs with low call rates, low minor allele frequency (MAF), and significant deviation from Hardy-Weinberg equilibrium (HWE).

-

-

Imputation:

-

Impute ungenotyped SNPs using a reference panel such as the 1000 Genomes Project or Haplotype Reference Consortium (HRC) to increase the number of tested variants.

-

-

Statistical Analysis:

-

Perform a case-control association analysis for each SNP using logistic regression, adjusting for potential confounders such as age, sex, and population stratification (principal components).

-

The genome-wide significance threshold is typically set at p < 5 x 10⁻⁸.

-

-

Replication:

-

Replicate suggestive findings in an independent cohort of cases and controls to validate the association.

-

HLA Genotyping for Drug Hypersensitivity

This protocol provides a general workflow for HLA genotyping to investigate associations with drug hypersensitivity.

-

Sample Collection and DNA Extraction:

-

Collect blood or buccal swabs from patients with and without the adverse drug reaction.

-

Extract genomic DNA using appropriate methods.

-

-

HLA Typing:

-

Perform high-resolution HLA typing for class I (HLA-A, HLA-B, HLA-C) and class II (HLA-DRB1, HLA-DQA1, HLA-DQB1) loci.

-

Commonly used methods include:

-

Sequence-Specific Oligonucleotide (SSO) Probes: PCR amplification followed by hybridization to a panel of SSO probes.

-

Sequence-Specific Primers (SSP): A series of PCR reactions with primers specific for different HLA alleles.

-

Next-Generation Sequencing (NGS): Provides high-resolution, unambiguous HLA typing.

-

-

-

Data Analysis:

-

Compare the frequencies of specific HLA alleles between the case and control groups.

-

Calculate odds ratios and p-values to determine the strength of the association.

-

Genotyping of CYP2C9, CYP2C19, and NAT2

This protocol outlines a common method for genotyping key polymorphisms in drug-metabolizing enzymes.

-

DNA Extraction:

-

Extract genomic DNA from patient samples.

-

-

Targeted Genotyping:

-

Use methods such as:

-

TaqMan Drug Metabolism Genotyping Assays: Real-time PCR-based assays for specific SNP detection.

-

PCR-Restriction Fragment Length Polymorphism (RFLP): PCR amplification of the target region followed by digestion with a restriction enzyme that recognizes the polymorphic site.

-

Sanger Sequencing: To confirm genotypes or identify rare variants.

-

-

-

Phenotype Inference:

-

Based on the identified genotypes, infer the metabolic phenotype (e.g., for CYP2C19: ultrarapid, rapid, normal, intermediate, or poor metabolizer; for NAT2: rapid, intermediate, or slow acetylator).

-

Signaling Pathways and Experimental Workflows

This compound Metabolism Pathway

Caption: Metabolic pathway of this compound.

Proposed Mechanisms of this compound-Induced Agranulocytosis

Caption: Proposed mechanisms of this compound-induced agranulocytosis.

Pharmacogenomic Study Workflow

Caption: General workflow for a pharmacogenomic study.

Conclusion

The pharmacogenomics of this compound is a rapidly evolving field with significant clinical implications. Genetic variants in drug-metabolizing enzymes like CYP2C9, CYP2C19, and NAT2, as well as genes involved in immune response and hematopoiesis such as the HLA complex and SVEP1, are emerging as important determinants of patient response to this compound. A deeper understanding of these genetic factors will be crucial for the development of predictive biomarkers to identify individuals at high risk of severe adverse reactions. This will ultimately enable a more personalized approach to pain management, maximizing the therapeutic benefits of this compound while minimizing its risks. Further research, including larger GWAS and functional studies, is needed to validate these associations and translate them into clinical practice.

References

- 1. Genetic determinants of this compound metabolism modify the risk of developing anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined phenotypic assessment of cytochrome p450 1A2, 2C9, 2C19, 2D6, and 3A, N-acetyltransferase-2, and xanthine oxidase activities with the "Cooperstown 5+1 cocktail" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Genome-Wide Association Study of this compound-Induced Agranulocytosis in European Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Association Study of this compound-Induced Agranulocytosis in European Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacogenetics of this compound-induced agranulocytosis: a systematic review and drug regulation implications [frontiersin.org]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

Metamizole's Modulation of Cytokine Expression in Dorsal Root Ganglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Emerging evidence highlights the crucial role of neuro-immune interactions, particularly within the dorsal root ganglia (DRG), in the pathophysiology of neuropathic pain. The DRG, housing the cell bodies of primary sensory neurons, has been identified as a key site for the production of pro-inflammatory and pro-nociceptive cytokines following nerve injury. Metamizole (also known as dipyrone), a non-opioid analgesic, has long been used for somatic and visceral pain, though its application in neuropathic pain has been less explored.[1] Recent research, however, indicates that this compound's analgesic effects in neuropathic pain models are associated with its ability to suppress the expression of a broad spectrum of cytokines at the DRG level.[1] This guide provides an in-depth analysis of the current understanding of this compound's impact on cytokine expression in the DRG, based on key preclinical studies.

Quantitative Data on Cytokine Expression

The following tables summarize the quantitative data on the effect of this compound on the mRNA and protein expression of key pro-inflammatory cytokines and chemokines in the dorsal root ganglia of a rat model of neuropathic pain (Chronic Constriction Injury - CCI). Data is presented from a key study where measurements were taken 7 days after sciatic nerve injury.[1]

Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Levels in DRG

| Cytokine | Naive Group (Relative Expression) | CCI + Vehicle Group (Relative Expression) | CCI + this compound Group (Relative Expression) |

| IL-1β | 1.00 ± 0.06 | 1.70 ± 0.10 | 1.20 ± 0.10 |

| IL-18 | 1.00 ± 0.03 | 1.52 ± 0.09 | 1.30 ± 0.10 |

| IL-6 | 1.00 ± 0.08 | 2.10 ± 0.10 | 1.50 ± 0.10 |

Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels in DRG

| Cytokine | Naive Group (pg/mg of protein) | CCI + Vehicle Group (pg/mg of protein) | CCI + this compound Group (pg/mg of protein) |

| IL-1β | 2.80 ± 0.20 | 5.00 ± 0.30 | 3.50 ± 0.30 |

| IL-18 | 39.0 ± 2.10 | 65.0 ± 4.20 | 48.0 ± 3.90 |

| IL-6 | 21.0 ± 1.50 | 45.0 ± 2.50 | 30.0 ± 2.00 |

Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]

Table 3: Effect of this compound on Chemokine mRNA Levels in DRG

| Chemokine | Naive Group (Relative Expression) | CCI + Vehicle Group (Relative Expression) | CCI + this compound Group (Relative Expression) |

| CCL2 | 1.00 ± 0.05 | 2.50 ± 0.20 | 1.60 ± 0.10 |

| CCL4 | 1.00 ± 0.07 | 1.80 ± 0.10 | 1.30 ± 0.10 |

| CCL7 | 1.00 ± 0.09 | 2.20 ± 0.15 | 1.50 ± 0.10 |

Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]

Table 4: Effect of this compound on Chemokine Protein Levels in DRG

| Chemokine | Naive Group (pg/mg of protein) | CCI + Vehicle Group (pg/mg of protein) | CCI + this compound Group (pg/mg of protein) |

| CCL2 | 150 ± 10 | 320 ± 20 | 210 ± 15 |

| CCL4 | 80 ± 5 | 150 ± 10 | 100 ± 8 |

| CCL7 | 120 ± 8 | 250 ± 15 | 170 ± 10 |

Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]

Experimental Protocols

The following methodologies are based on the key study by Zajaczkowska et al. (2020) that investigated the effect of this compound on cytokine expression in the DRG.[1]

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

A widely used model to induce neuropathic pain in rodents that mimics chronic nerve compression in humans.

-

Subjects: Male Wistar rats.

-

Anesthesia: Intraperitoneal injection of a suitable anesthetic.

-

Surgical Procedure:

-

The right sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.

-

The ligatures are carefully tightened until they elicit a brief twitch in the corresponding hind limb, ensuring constriction without arresting epineural blood flow.

-

The muscle and skin layers are then sutured.

-

-

Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing for pain hypersensitivity (e.g., von Frey and cold plate tests) is typically performed to confirm the development of neuropathic pain.

Drug Administration Protocol

-

Drug: this compound (500 mg/kg) dissolved in sterile water for injection.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosing Regimen:

-

Pre-emptive: Two doses administered at 16 hours and 1 hour before the CCI surgery.

-

Post-operative: Twice daily injections for 7 consecutive days following the surgery.

-

-

Control Group: A vehicle control group receives i.p. injections of sterile water on the same schedule.

-

Naive Group: An unoperated group of animals serves as a baseline control.

Measurement of Cytokine mRNA Expression (Quantitative Real-Time PCR - qRT-PCR)

-

Tissue Collection: On day 7 post-CCI, the L4-L5 dorsal root ganglia are dissected from both the ipsilateral (injured) and contralateral sides.

-

RNA Extraction: Total RNA is isolated from the DRG tissue using a standard RNA extraction protocol (e.g., TRIzol method). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qRT-PCR:

-

The relative expression of target cytokine and chemokine mRNAs (IL-1β, IL-6, IL-18, CCL2, CCL4, CCL7) is quantified using a real-time PCR system with a SYBR Green-based detection method.

-

Specific primer pairs for each target gene and a housekeeping gene (e.g., GAPDH or β-actin for normalization) are used.

-

The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the naive control group.

-

Measurement of Cytokine Protein Expression (Enzyme-Linked Immunosorbent Assay - ELISA)

-

Tissue Preparation: The dissected DRG tissue is homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the tissue lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

ELISA Procedure:

-

Commercially available ELISA kits specific for each rat cytokine and chemokine are used.

-

The tissue lysates are added to microplate wells pre-coated with a capture antibody specific for the target protein.

-

After an incubation period, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The intensity of the color is measured using a microplate reader, and the concentration of the cytokine/chemokine in the sample is determined by comparison to a standard curve.

-

The final protein levels are typically expressed as pg of cytokine per mg of total protein.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for investigating this compound's effect on DRG cytokines.

Hypothesized Signaling Pathway of this compound's Action in DRG

Caption: Hypothesized mechanism of this compound's analgesic effect in the DRG.

References

Exploring the interaction of Metamizole with TRP channels in nociception

An In-depth Technical Guide to the Interaction of Metamizole with TRP Channels in Nociception

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dipyrone) is a potent non-opioid analgesic and antipyretic agent whose precise mechanism of action remains a subject of intense investigation. While traditionally thought to function primarily through cyclooxygenase (COX) inhibition, emerging evidence points to a significant modulatory role of its active metabolites on Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1. These channels are critical transducers of nociceptive signals in primary sensory neurons. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound's metabolites and TRP channels. It details the conflicting yet insightful findings regarding channel activation versus inhibition, summarizes key quantitative data from seminal studies, presents detailed experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved.

Introduction: this compound and TRP Channels in Nociception

This compound is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[1][2] MAA is further metabolized in the liver to 4-amino-antipyrine (AA).[1][2] Both MAA and AA are considered pharmacologically active. While its classification has been debated, it is often considered a non-opioid analgesic with mechanisms distinct from classical NSAIDs, involving the cannabinoid and opioidergic systems.[3][4]

Transient Receptor Potential (TRP) channels are a superfamily of non-selective cation channels that function as cellular sensors for a wide array of stimuli, including temperature, mechanical stress, and chemical irritants.[5][6] In the context of pain, TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) are of paramount importance. They are highly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, where they act as key mediators of inflammatory and neuropathic pain.[5][7][8]

The Role of Active Metabolites: MAA and AA

It is crucial to note that this compound itself appears to be inactive.[9] Studies consistently show that its active metabolites, MAA and AA, are responsible for its pharmacological effects, including the interaction with TRP channels.[9][10] Therefore, any investigation into this compound's mechanism must focus on these two compounds.

Interaction with TRPA1: Antagonism vs. Activation

The interaction between this compound's metabolites and the TRPA1 channel is complex, with studies pointing to both antagonistic and activating effects, suggesting a nuanced modulatory role.

-

Evidence for Antagonism: One line of research proposes that pyrazolone derivatives, including this compound (dipyrone), act as selective antagonists of the TRPA1 channel.[11] These studies show that this compound can inhibit TRPA1 activation by reactive electrophilic agonists like allyl isothiocyanate (AITC) and acrolein.[11] This antagonistic action is suggested as a core component of its analgesic effect, particularly in models of inflammatory and neuropathic pain.[11] Further evidence from a human study demonstrated that oral administration of this compound decreased cinnamaldehyde-induced vasodilation, a TRPA1-mediated response.[12]

-

Evidence for Activation: Conversely, other significant research indicates that the metabolites MAA and AA can directly activate and sensitize human TRPA1 (hTRPA1) channels.[9] This activation is shown to be redox-dependent, involving modification of N-terminal cysteine residues on the channel.[9][10] This finding presents a more complex picture, where activation of TRPA1 in certain neuronal populations (e.g., in descending inhibitory pain pathways) could paradoxically lead to analgesia, similar to mechanisms proposed for acetaminophen.[9][13]

Signaling Pathway: this compound Metabolites and TRPA1

Caption: Dual reported actions of this compound metabolites on the TRPA1 channel.

Interaction with TRPV1: A Redox-Dependent Activation

The interaction with TRPV1, the capsaicin receptor, also appears to be mediated by this compound's active metabolites. The primary finding is that MAA and AA activate and sensitize the TRPV1 channel in a redox-dependent manner, similar to their effect on TRPA1.[9] This activation leads to measurable membrane currents and an increase in intracellular calcium in cells expressing human TRPV1 (hTRPV1).[9] The metabolites also potentiate channel activation by other stimuli, such as protons (low pH).[9]

This activation of a typically pro-nociceptive channel is counterintuitive for an analgesic. However, it is hypothesized that TRPV1 activation within the central nervous system, specifically in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), can engage descending antinociceptive pathways, ultimately leading to pain relief.[14][15] Blockade of both CB1 and TRPV1 receptors has been shown to reverse the effects of this compound metabolites on RVM neurons, supporting the involvement of an "endocannabinoid/endovanilloid" system in its central analgesic action.[14]

Signaling Pathway: Central Analgesia via TRPV1 Activation

References

- 1. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPA1 Antagonists for Pain Relief [mdpi.com]

- 9. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Purification of Metamizole Impurities for Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of key impurities of Metamizole (also known as Dipyrone). The synthesis of these impurities is crucial for their use as reference standards in the quality control of this compound drug substances and products, ensuring their safety and efficacy. This document details the synthetic pathways, purification methodologies, and characterization of these compounds, supplemented with experimental protocols and data presented for clarity and reproducibility.

Introduction to this compound and its Impurities

This compound is a potent non-steroidal anti-inflammatory drug (NSAID) with strong analgesic and antipyretic properties.[1] During its synthesis, storage, or administration, various related substances can arise as impurities.[2] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final pharmaceutical product. The availability of pure impurity reference standards is therefore essential for the validation of analytical methods used for quality control.

The most common impurities associated with this compound include process-related impurities and degradation products. This guide focuses on the following key impurities:

-

Impurity A: 4-Formylamino Antipyrine

-

Impurity B: 4-Aminoantipyrine (Ampyrone)

-

Impurity C: 4-Methylamino Antipyrine

-

Impurity D: 4-Aminophenazone

-

Impurity E: ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methanesulfonic acid

Degradation Pathway of this compound

This compound is susceptible to degradation under various conditions, including hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the sulfomethyl group to yield 4-methylaminoantipyrine (Impurity C), which is also the active metabolite of this compound. Further degradation of Impurity C can lead to the formation of 4-aminoantipyrine (Impurity B) via demethylation, and 4-formylaminoantipyrine (Impurity A) through oxidation.[3][4]

Chemical Synthesis of this compound Impurities

This section provides detailed experimental protocols for the synthesis of key this compound impurities.

Synthesis of 4-Aminoantipyrine (Impurity B)

4-Aminoantipyrine serves as a crucial starting material for the synthesis of other this compound impurities. A common synthetic route involves the nitrosation of antipyrine followed by reduction and hydrolysis.[2][5]

Experimental Protocol:

-

Nitrosation: Dissolve antipyrine in a 50% sulfuric acid solution to achieve a concentration of 38-40% antipyrine and 11-12% sulfuric acid.[2] This solution is co-fed with a sodium nitrite solution into a reactor, maintaining the temperature at 45-50°C with stirring.[5] The reaction endpoint is monitored using iodine powder starch test paper.[5]

-

Reduction: The resulting nitroso-antipyrine solution is immediately transferred to a reduction vessel containing an aqueous solution of ammonium bisulfite and ammonium sulfite.[2] The pH is maintained between 5.4 and 5.8.[5]

-

Hydrolysis: After the reduction is complete, the pH is adjusted to 5.8-6.0, and the solution is heated to 100°C for 3 hours to facilitate hydrolysis.[6]

-

Neutralization and Isolation: The reaction mixture is cooled to 80°C and neutralized to a pH of 7.0-7.5 with liquid ammonia.[6] The layers are separated, and the aqueous layer is discarded. The resulting 4-aminoantipyrine oil is cooled to induce crystallization and then filtered to obtain the solid product.[6]

| Parameter | Value | Reference |

| Starting Material | Antipyrine | [2] |

| Key Reagents | Sodium nitrite, Sulfuric acid, Ammonium bisulfite, Ammonium sulfite | [2][5] |

| Reaction Temperature | 45-100°C | [5][6] |

| pH Range | 5.4-7.5 | [5][6] |

| Yield | ~96% | [6] |

Synthesis of 4-Formylamino Antipyrine (Impurity A)

Impurity A can be synthesized from 4-aminoantipyrine through a formylation reaction.

Experimental Protocol:

-

Colloid Treatment: The hydrolysate containing 4-aminoantipyrine from the previous step is treated with an extractant to remove colloidal impurities.[7]

-

Neutralization and Acylation: The purified 4-aminoantipyrine solution is then neutralized and subjected to an acylation reaction using a suitable formylating agent to yield 4-formylamino antipyrine.[7]

Further details on the specific formylating agent and reaction conditions are proprietary in the cited patent but can be inferred from general organic chemistry principles, often involving reagents like formic acid or its derivatives.

Synthesis of 4-Methylamino Antipyrine (Impurity C)

Impurity C is a key degradation product and the primary active metabolite of this compound. While it can be obtained through the controlled degradation of this compound, a direct synthesis is often preferred for producing a reference standard.[3] A patented method describes a one-step synthesis from 4-aminoantipyrine.[8]

Experimental Protocol:

-

Reaction Setup: 4-aminoantipyrine is used as the starting material in a 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid reaction medium.

-

Methylation: The methylation is carried out using dimethyl carbonate in the presence of a solid base, such as a macroporous weakly basic styrene-type anion exchange resin. This one-step reaction yields 4-methylaminoantipyrine.[8]

Synthesis of 4-Aminophenazone (Impurity D) and Impurity E

Purification of this compound Impurities

The purification of the synthesized impurities is critical to ensure their suitability as reference standards. Common purification techniques include recrystallization and preparative chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is crucial for effective purification. For pyrazolone derivatives, solvents such as ethanol, acetone, and mixtures of hexane with more polar solvents are commonly employed.[9][10]

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which the impurity has high solubility at elevated temperatures and low solubility at room temperature.

-

Dissolution: Dissolve the crude impurity in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to remove residual solvent.[11][12]

For 4-aminoantipyrine, purification can also be achieved by treating an aqueous solution with bleaching earth, followed by stirring, standing, and separation to collect the purified filtrate.[13]

Preparative High-Performance Liquid Chromatography (HPLC)

For impurities that are difficult to purify by recrystallization or when very high purity is required, preparative HPLC is the method of choice. The conditions for analytical HPLC can often be scaled up for preparative separation.

Example HPLC Conditions for this compound Related Substances Analysis (Adaptable for Purification):

| Parameter | Condition | Reference |

| Column | Xtimate C18 (250 mm × 4.6 mm, 5 µm) | [14] |

| Mobile Phase | Phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml triethylamine in 1000 ml water, pH 7.0) : Methanol (75:25) | [14] |

| Flow Rate | 1.0 ml/min | [14] |

| Detection | 254 nm | [14] |

| Column Temperature | 30°C | [14] |

For preparative HPLC, a column with a larger diameter and stationary phase particle size would be used, and the flow rate and injection volume would be increased accordingly.

Characterization of Impurities

The identity and purity of the synthesized reference standards must be confirmed using appropriate analytical techniques.

| Impurity | Molecular Formula | Molecular Weight | Key Characterization Data |

| Impurity A | C₁₂H₁₃N₃O₂ | 231.25 | 1H NMR, 13C NMR, IR, MS[1][11] |

| Impurity B | C₁₁H₁₃N₃O | 203.24 | 1H NMR, 13C NMR, IR, MS[15][16][17][18] |

| Impurity C | C₁₂H₁₅N₃O | 217.27 | 1H NMR, 13C NMR, IR, MS[10][19] |

| Impurity D | C₁₃H₁₇N₃O | 231.30 | 1H NMR, 13C NMR, IR, MS[20][21] |

| Impurity E | C₁₂H₁₅N₃O₄S | 297.33 | IR, MS[3][][23] |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[9][24]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular structure through fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard.

Conclusion

The synthesis and purification of this compound impurities are essential for establishing reliable reference standards for quality control in the pharmaceutical industry. This guide provides a foundation for the synthesis of key impurities such as 4-aminoantipyrine (Impurity B), 4-formylamino antipyrine (Impurity A), and 4-methylamino antipyrine (Impurity C), based on available literature and patents. While detailed protocols for some impurities remain proprietary, the general methodologies outlined here for synthesis, purification, and characterization provide a strong starting point for researchers and drug development professionals. The use of well-characterized reference standards is indispensable for ensuring the safety and efficacy of this compound-containing drug products.

References

- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. This compound EP Impurity E | CAS No- 117-38-4 | Simson Pharma Limited [simsonpharma.com]

- 5. mdpi.com [mdpi.com]

- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Home Page [chem.ualberta.ca]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. CN106243041A - The purification process of 4 amino-antipyrines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. japsonline.com [japsonline.com]

- 18. 4-Aminobenzophenone(1137-41-3) 1H NMR [m.chemicalbook.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. spectrabase.com [spectrabase.com]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. rjptonline.org [rjptonline.org]

Unveiling the Spasmolytic Secrets: A Technical Guide to Metamizole's Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole, a non-opioid analgesic with a long history of clinical use, possesses significant spasmolytic properties, making it a valuable therapeutic agent for conditions involving smooth muscle spasms, such as colic.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to induce smooth muscle relaxation. We will delve into the key signaling pathways, present available data in a structured format, and provide detailed experimental protocols for researchers seeking to investigate these effects further.

This compound itself is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[4][5] These metabolites are believed to be responsible for the observed pharmacological effects.

Core Mechanisms of Spasmolytic Action

This compound's spasmolytic effects on smooth muscle are not attributed to a single mechanism but rather a convergence of actions on several key signaling pathways that regulate smooth muscle tone. The primary mechanisms identified include the inhibition of intracellular calcium release, the opening of ATP-sensitive potassium channels, and modulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[2][6][7]

Table 1: Overview of this compound's Spasmolytic Mechanisms

| Mechanism | Key Molecular Targets | Consequence on Smooth Muscle |

| Inhibition of Intracellular Calcium Release | Inositol Phosphate (IP₃) Pathway | Reduced availability of intracellular Ca²⁺ for contraction |

| Opening of ATP-Sensitive Potassium Channels (KATP) | Kir6.x/SURx subunits of the KATP channel | Hyperpolarization of the cell membrane, leading to closure of voltage-gated Ca²⁺ channels and relaxation |

| Modulation of the Nitric Oxide-cGMP Pathway | Nitric Oxide Synthase (NOS), soluble Guanylate Cyclase (sGC) | Increased cGMP levels, leading to activation of protein kinase G (PKG) and subsequent relaxation |

Quantitative Data on Spasmolytic Effects

While numerous studies have demonstrated the dose-dependent spasmolytic effects of this compound, specific IC₅₀ (half-maximal inhibitory concentration) and Eₘₐₓ (maximum effect) values are not consistently reported across the literature for its direct spasmolytic action. The available quantitative data often pertains to its other pharmacological effects. However, based on the existing literature, the following table summarizes the observed effects and concentrations tested.

Table 2: Summary of Experimental Data on this compound's Spasmolytic Effects

| Tissue Preparation | Contractile Agent | This compound Concentration | Observed Effect | Reference |

| Guinea Pig Tracheal Smooth Muscle | Histamine, ATP | 0.01, 0.1, 1 mmol/L | Dose-dependent relaxation | [6] |

| Rabbit Thoracic Aorta | Phenylephrine | Not specified | Dose- and time-dependent relaxation | [8] |

| Rat Thoracic Aorta | Angiotensin II | 3 mM | Inhibition of contraction and increase in K⁺ current | [2] |

| Guinea Pig Ileum | Acetylcholine | Not specified | Myogenic spasmolytic action |

Detailed Experimental Protocols

To facilitate further research into the spasmolytic properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Isolated Tissue Bath Assay for Spasmolytic Activity

This protocol is a standard method for assessing the effect of a substance on the contractility of isolated smooth muscle strips.

a. Tissue Preparation (Example: Guinea Pig Ileum)

-

Humanely euthanize a guinea pig.

-

Immediately open the abdominal cavity and carefully excise a segment of the terminal ileum.

-

Place the ileum segment in cold, oxygenated Krebs-Henseleit solution (composition below).

-

Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie a silk thread to each end of the ileum segment.

b. Krebs-Henseleit Solution (per liter):

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

CaCl₂·2H₂O: 0.37 g

-

MgSO₄·7H₂O: 0.29 g

-

KH₂PO₄: 0.16 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

Bubble with 95% O₂ / 5% CO₂

c. Experimental Setup and Procedure:

-